Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate
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Overview
Description
Preparation Methods
The synthesis of Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate typically involves the reaction of ethyl formate with 2-cyanocyclopent-1-en-1-amine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the imidoformate group . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate can be compared with similar compounds such as:
Ethyl (2-cyanocyclopent-1-en-1-yl)carbamate: Similar structure but with a carbamate group instead of an imidoformate group.
Ethyl (2-cyanocyclopent-1-en-1-yl)acetate: Contains an acetate group instead of an imidoformate group.
Ethyl (2-cyanocyclopent-1-en-1-yl)amine: Features an amine group in place of the imidoformate group.
The uniqueness of this compound lies in its imidoformate group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
Ethyl (2-cyanocyclopent-1-en-1-yl)imidoformate is a compound that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals. Its unique structure and reactivity profile suggest potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, supported by case studies, research findings, and relevant data tables.
This compound is characterized by its imidoformate functional group, which contributes to its reactivity. The molecular formula is C9H10N2O2, with a molecular weight of approximately 182.19 g/mol. Its structure allows for interactions with biological systems, making it a candidate for further investigation in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds containing imidoformate groups exhibit antimicrobial properties. Research has shown that similar structures can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.
- Anticancer Properties : There is emerging evidence that compounds with similar structural motifs can induce apoptosis in cancer cells. This compound may also exhibit cytotoxic effects against certain cancer cell lines.
- Enzyme Inhibition : The compound's ability to act as an enzyme inhibitor has been observed in related compounds. This property could be leveraged for therapeutic interventions targeting specific metabolic pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Enzyme inhibition | Inhibition of specific enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of imidoformates demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting that this compound could be effective against these pathogens.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 10 to 30 µM. Flow cytometry analysis showed an increase in Annexin V positive cells, indicating early apoptotic events. This suggests a promising avenue for further development as an anticancer agent.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the imidoformate moiety have resulted in increased potency against targeted enzymes involved in cancer metabolism.
Properties
IUPAC Name |
ethyl N-(2-cyanocyclopenten-1-yl)methanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-12-7-11-9-5-3-4-8(9)6-10/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWXRZUROMVYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=C(CCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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